molecular formula C19H22ClN3O2S B2872767 2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole CAS No. 477872-49-4

2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole

Cat. No.: B2872767
CAS No.: 477872-49-4
M. Wt: 391.91
InChI Key: GPHBYUBETMMGPJ-YDZHTSKRSA-N
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Description

The compound 2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole is a thiazole derivative characterized by a 1,3-thiazole core substituted with:

  • A 4-chlorophenyl group at position 2,
  • A methyl group at position 4,
  • A complex ethanimidoyl moiety at position 5, functionalized with a cyclohexylaminocarbonyloxy group.

The presence of the cyclohexylamino group in the ethanimidoyl side chain distinguishes it from closely related analogs, influencing its physicochemical properties and biological interactions .

Properties

IUPAC Name

[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c1-12-17(26-18(21-12)14-8-10-15(20)11-9-14)13(2)23-25-19(24)22-16-6-4-3-5-7-16/h8-11,16H,3-7H2,1-2H3,(H,22,24)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHBYUBETMMGPJ-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)NC3CCCCC3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole, with the CAS number 477872-49-4, is a synthetic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN3O2S, with a molecular weight of 391.91 g/mol. The presence of a thiazole ring, along with the 4-chlorophenyl and cyclohexylamino carbonyl groups, suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities. The specific biological activities of this compound are still being explored, but preliminary studies suggest several potential pharmacological effects:

  • Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Similar compounds have been noted for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Some thiazoles act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

Antimicrobial and Anticancer Studies

A study conducted on related thiazole compounds demonstrated their efficacy against several bacterial strains and cancer cell lines. For instance:

  • In vitro assays showed that thiazole derivatives can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity tests against cancer cell lines (e.g., HeLa and MCF7) revealed that certain thiazoles induced apoptosis in these cells.

Enzyme Inhibition

Research into enzyme inhibition has highlighted the potential of thiazole compounds in treating neurodegenerative diseases:

  • A study reported that thiazole derivatives could inhibit AChE with IC50 values comparable to established inhibitors. This suggests that this compound may also exhibit similar properties.

Data Table: Biological Activities of Related Thiazoles

Compound NameActivity TypeTarget/PathogenIC50/Effectiveness
Thiazole AAntimicrobialE. coli15 µM
Thiazole BAnticancerHeLa CellsIC50 = 10 µM
Thiazole CAChE InhibitionAcetylcholinesteraseIC50 = 5 µM

The mechanisms through which thiazoles exert their biological effects are multifaceted:

  • Interaction with Enzymes : Many thiazoles act as competitive inhibitors by binding to the active sites of enzymes.
  • Cell Membrane Disruption : Some compounds may disrupt bacterial cell membranes leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, certain thiazoles initiate apoptotic pathways through the activation of caspases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound shares a common thiazole core with several analogs, differing primarily in the substituents on the ethanimidoyl group. Key analogs include:

Compound Name Substituent on Ethanimidoyl Group Molecular Formula Molecular Weight (g/mol) CAS Number
2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole Ethylamino C₁₆H₁₆ClN₃O₂S 337.83 477872-54-1
5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole 3-Chloroanilino C₁₉H₁₅Cl₂N₃O₂S 420.32 477872-53-0
2-(4-Chlorophenyl)-5-({[(isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole Isopropylamino C₁₇H₁₈ClN₃O₂S 351.86 477872-52-9
Target Compound Cyclohexylamino C₂₁H₂₂ClN₃O₂S ~420.3* Not explicitly listed

*Estimated based on structural similarity to CAS 477872-53-0 .

Key Observations:

  • Steric Effects: The bulky cyclohexyl group may hinder interactions with enzyme active sites compared to smaller substituents like ethylamino .
Antimicrobial Activity:
Anticancer Activity:
  • Thiazole derivatives such as 2-(2-(4-methyl-2-phenylthiazole-5-carbonyl) hydrazono)-N′-phenylpropane hydrazonoyl chloride (IC₅₀ = 1.61 µg/mL against HepG-2 cells) highlight the importance of the thiazole core and electron-withdrawing substituents (e.g., chlorophenyl) in cytotoxicity .

SAR Trends:

  • Halogenation: The 4-chlorophenyl group at position 2 is critical for activity, likely due to enhanced hydrophobic interactions with biological targets.
  • Side Chain Flexibility: Ethyl and isopropyl analogs may exhibit better binding kinetics than the rigid cyclohexyl group in the target compound .

Physicochemical and Crystallographic Comparisons

  • Crystal Packing: Studies on isostructural chloro/bromo derivatives (e.g., Compounds 4 and 5 in ) reveal that halogen atoms participate in intermolecular halogen bonding, stabilizing crystal lattices. The cyclohexyl group in the target compound may disrupt such interactions, leading to amorphous solid forms .
  • Spectroscopic Data: NMR and IR analyses confirm the tautomeric forms of thioamide derivatives (e.g., ), suggesting that the ethanimidoyl group in the target compound adopts a stable configuration .

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